methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C17H18ClNO4S and its molecular weight is 367.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.0645069 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
One Pot Synthesis of Tetrasubstituted Thiophenes : Research highlights a one-pot multicomponent protocol for synthesizing tetrasubstituted thiophenes, showcasing the compound's relevance in streamlining synthetic routes for thiophene derivatives. The synthesis involves the reaction of specific precursors in the presence of sodium methoxide, yielding excellent product yields. The structural confirmation of synthesized compounds through single crystal X-ray diffraction and spectroscopic studies underscores the method's efficiency and the compound's versatility in organic synthesis (Sahu et al., 2015).
Reactions with Methyl 3-Hydroxythiophene-2-Carboxylate : Demonstrates the chemical reactivity of related thiophene carboxylate derivatives, leading to diverse products through straightforward halogenation and reaction with alcohols. This work illustrates the functional group transformations possible with thiophene derivatives, contributing to the chemical toolkit for synthesizing more complex molecules (Corral & Lissavetzky, 1984).
Applications in Material Science and Sensing
- Functionalization of Microporous Frameworks : Thiophene derivatives have been used to functionalize lanthanide-based metal-organic frameworks, leading to materials with interesting magnetic and sensing properties. These frameworks show potential for gas adsorption applications and sensing of specific substances, highlighting the utility of thiophene derivatives in developing functional materials (Wang et al., 2016).
Photophysical and Electronic Properties
- Synthesis and Fluorescent Properties of Thiophenes : A study on the synthesis of polyfunctional thiophene derivatives reveals insights into their photophysical properties, indicating potential applications in optoelectronics and as fluorescent markers. The relationship between the molecule's structure and its optoelectronic properties was elucidated through experimental and computational analyses, suggesting uses in materials science and sensor technology (Lugovik et al., 2017).
Properties
IUPAC Name |
methyl 2-[2-(3-chlorophenoxy)propanoylamino]-4,5-dimethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-9-11(3)24-16(14(9)17(21)22-4)19-15(20)10(2)23-13-7-5-6-12(18)8-13/h5-8,10H,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDFMOYPENROKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)OC2=CC(=CC=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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